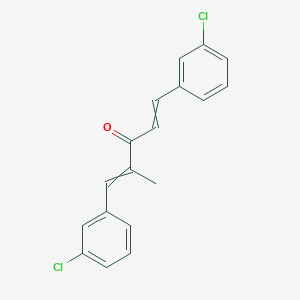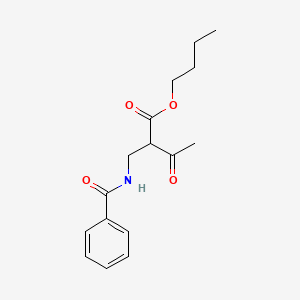
Butyl 2-(benzamidomethyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(benzamidométhyl)-3-oxobutanoate de butyle est un composé organique qui appartient à la classe des esters. Ce composé est caractérisé par la présence d'un groupe butyle, d'une partie benzamide et d'un groupe ester 3-oxobutanoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(benzamidométhyl)-3-oxobutanoate de butyle implique généralement l'estérification de l'acide 2-(benzamidométhyl)-3-oxobutanoïque avec du butanol en présence d'un catalyseur approprié. La réaction est généralement effectuée sous reflux pour assurer une conversion complète de l'acide en ester. Les catalyseurs courants utilisés dans ce processus comprennent l'acide sulfurique ou l'acide p-toluènesulfonique.
Méthodes de production industrielle
Dans un contexte industriel, la production de 2-(benzamidométhyl)-3-oxobutanoate de butyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration du catalyseur peuvent conduire à des produits de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(benzamidométhyl)-3-oxobutanoate de butyle peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des groupes ester ou amide, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers esters ou amides substitués.
Applications de la recherche scientifique
Le 2-(benzamidométhyl)-3-oxobutanoate de butyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou les interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(benzamidométhyl)-3-oxobutanoate de butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La partie benzamide peut former des liaisons hydrogène avec les sites actifs, tandis que le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs. Ces interactions peuvent moduler les voies biologiques et conduire aux effets thérapeutiques souhaités.
Applications De Recherche Scientifique
Butyl 2-(benzamidomethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2-(benzamidomethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Benzamidométhyl)-3-oxobutanoate de butyle : partage des similarités structurelles avec d'autres esters et amides, tels que :
Unicité
La combinaison unique d'un ester butylique et d'une partie benzamide dans le 2-(benzamidométhyl)-3-oxobutanoate de butyle confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
920007-99-4 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
butyl 2-(benzamidomethyl)-3-oxobutanoate |
InChI |
InChI=1S/C16H21NO4/c1-3-4-10-21-16(20)14(12(2)18)11-17-15(19)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3,(H,17,19) |
Clé InChI |
PBLNFYUEXCWQJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
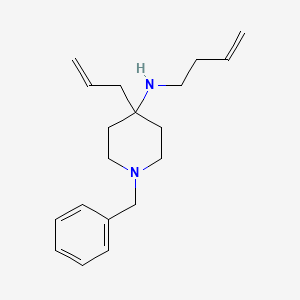
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

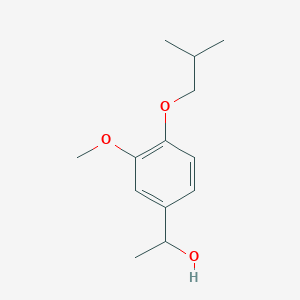
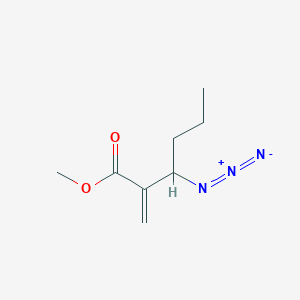
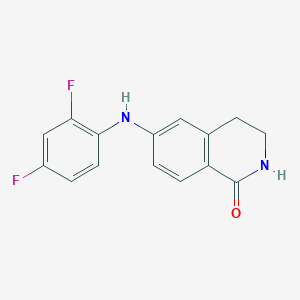
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
